Protéine C activée (390-404) (humaine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Activated Protein C (390-404), human is a peptide of the activated protein C (a vitamin K-dependent serine protease), potently inhibits APC anticoagulant activity.

Applications De Recherche Scientifique

Activité anticoagulante

La région peptidique contenant les résidus 390-404 dans l'APC est essentielle à son activité anticoagulante {svg_1}. Elle exerce son rôle anticoagulant physiologique par inactivation protéolytique des cofacteurs de la coagulation sanguine Va et VIIIa {svg_2}. Cette séquence est disponible pour l'interaction avec des anticorps ou avec d'autres protéines, telles que les substrats macromoléculaires Facteurs Va ou VIIIa {svg_3}.

Inhibition de l'activité de l'APC

Le peptide-(390-404) a spécifiquement inhibé l'activité de l'APC dans des tests de temps de thromboplastine partielle activée et de coagulation Xa-1-stade dans du plasma normal, déplété en protéine S et déficient en facteur VIII avec une inhibition de 50 % à 5 µM de peptide {svg_4}.

Propriétés anti-inflammatoires

L'APC est une protéine sanguine ayant des propriétés anti-inflammatoires qui protègent les cellules des dommages et de la coagulation {svg_5}. À la surface des membranes cellulaires qui composent le muscle cardiaque, l'APC interagit avec une protéine appelée récepteur de la protéine C endothéliale (EPCR) {svg_6}.

Propriétés cytoprotectrices

L'APC possède des propriétés cytoprotectrices dues à sa capacité à réduire l'inflammation, à prévenir l'apoptose et à maintenir l'homéostasie cellulaire {svg_7}.

Atténuation de la lésion de reperfusion et de l'ischémie cardiaque

L'APC joue un rôle important dans l'atténuation de la lésion de reperfusion et de l'ischémie cardiaque {svg_8}. Le but de cette revue est d'analyser le rôle de l'APC dans la pathogenèse de la maladie cardiaque ischémique, de l'insuffisance cardiaque et de la lésion d'ischémie-reperfusion myocardique, et de discuter du potentiel des thérapies à base d'APC {svg_9}.

Interaction avec les anticorps

De manière similaire au peptide-(390-404), l'anticorps anti-(390-404) a fortement inhibé l'activité anticoagulante de l'APC dans les tests APTT dans du plasma normal et du PSDP ainsi que dans les tests Xa-1-stade dans des plasmas normaux et déficients en facteur VIII avec une inhibition de 50 % à -30 nM d'anticorps {svg_10}.

Mécanisme D'action

Target of Action

Activated Protein C (390-404) (human) is a peptide fragment of the activated protein C (APC), a vitamin K-dependent serine protease . This peptide fragment is essential for the anticoagulant activity of APC . It interacts with other proteins, such as the macromolecular substrates Factors Va or VIIIa .

Mode of Action

Activated Protein C (390-404) (human) inhibits the anticoagulant activity of APC . It achieves this by interacting with its targets and causing changes in their function .

Biochemical Pathways

The peptide region containing residues 390-404 in APC is essential for its anticoagulant activity . APC regulates blood coagulation by proteolytic inactivation of the blood coagulation cofactors Va and VIIIa .

Result of Action

The result of the action of Activated Protein C (390-404) (human) is the inhibition of the anticoagulant activity of APC . This can have significant effects on blood coagulation processes .

Analyse Biochimique

Biochemical Properties

Activated protein C (390-404) (human) is essential for the anticoagulant activity of activated protein C. This peptide fragment interacts with various biomolecules, including the macromolecular substrates Factors Va and VIIIa. These interactions are primarily inhibitory, as activated protein C (390-404) (human) inhibits the anticoagulant activity of activated protein C by binding to these factors and preventing their proteolytic inactivation .

Cellular Effects

Activated protein C (390-404) (human) influences several cellular processes, particularly those related to coagulation and inflammation. It has been shown to protect cells from damage and clotting by interacting with the endothelial protein C receptor on the surface of cardiac muscle cells. This interaction stimulates the production of adenosine triphosphate and regulates subsequent cell communication, thereby reducing inflammation, preventing apoptosis, and maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of activated protein C (390-404) (human) involves its binding interactions with various biomolecules. It exerts its effects by inhibiting the anticoagulant activity of activated protein C through the proteolytic inactivation of Factors Va and VIIIa. Additionally, activated protein C (390-404) (human) interacts with the endothelial protein C receptor, which stimulates adenosine triphosphate production and regulates cell communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of activated protein C (390-404) (human) can change over time. The stability and degradation of this peptide fragment are crucial factors in its long-term effects on cellular function. Studies have shown that activated protein C (390-404) (human) remains stable for up to two years when stored at -80°C and for one year at -20°C. In solvent, it remains stable for six months at -80°C and for one month at -20°C .

Dosage Effects in Animal Models

The effects of activated protein C (390-404) (human) vary with different dosages in animal models. At lower dosages, it effectively inhibits the anticoagulant activity of activated protein C without causing adverse effects. At higher dosages, it may lead to toxic or adverse effects, including disruptions in coagulation and inflammation pathways .

Metabolic Pathways

Activated protein C (390-404) (human) is involved in metabolic pathways related to coagulation and inflammation. It interacts with enzymes such as thrombin and cofactors like thrombomodulin, which are essential for its activation and function. These interactions influence metabolic flux and metabolite levels, particularly those related to coagulation .

Transport and Distribution

Within cells and tissues, activated protein C (390-404) (human) is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, particularly in endothelial cells and cardiac muscle cells. The peptide fragment’s distribution is crucial for its anticoagulant and cytoprotective functions .

Subcellular Localization

Activated protein C (390-404) (human) is localized in specific subcellular compartments, including the cell membrane and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. These modifications ensure that activated protein C (390-404) (human) exerts its effects precisely where needed .

Activité Biologique

The compound is a complex peptide structure featuring multiple amino acid residues and functional groups. Its intricate design suggests potential biological activities that warrant thorough investigation. This article aims to summarize the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potentials, and relevant case studies.

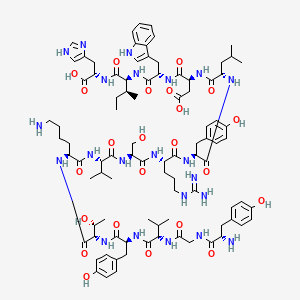

Structural Overview

The compound consists of a long chain of amino acids, including various modifications such as hydroxy, methyl, and carbonyl groups. The presence of specific residues like 4-hydroxyphenyl and imidazole indicates potential interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Research has indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, studies on peptide analogs have shown that modifications at specific positions can enhance their ability to inhibit tumor growth. A notable example includes the evaluation of thieno[2,3-d]pyrimidine derivatives, which demonstrated inhibitory effects on breast cancer cells with activity ranging from 43% to 87% against MDA-MB-231 cell lines .

The biological activity of peptides often involves interactions with cellular pathways. The compound may act through:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.

- Induction of Apoptosis : Certain modifications in peptide structures can trigger apoptotic pathways in cancer cells.

Neurotransmitter Modulation

The compound's structural components suggest potential interactions with neurotransmitter systems. For instance, related compounds have been studied for their effects on dopamine and serotonin transporters, indicating possible applications in neurodegenerative diseases or mood disorders .

Case Studies

- Inhibition Studies : A series of experiments conducted on structurally similar peptides revealed their effectiveness in inhibiting specific enzymes linked to cancer progression. These studies utilized various assays to quantify the inhibition rates and elucidate the underlying mechanisms .

- In Vivo Studies : Animal models treated with peptide derivatives similar to the compound showed promising results in tumor reduction and improved survival rates, underscoring the therapeutic potential of such compounds in clinical settings.

Data Tables

Here are some summarized findings from various studies regarding the biological activities associated with similar peptide structures.

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)/t49-,50+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIJLOHGIXGMAB-AFKMJAFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H130N22O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1900.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.